(Acetylamino)(phenyl)acetic acid
Overview
Description
“(Acetylamino)(phenyl)acetic acid” is an organic compound with the molecular formula C10H11NO3 . It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)
. The compound has a molecular weight of 193.20 g/mol .
Scientific Research Applications
Biological Role and Applications :
- (Acetylamino)(phenyl)acetic acid derivatives have been studied for their role as inhibitors or modulators in biological systems. For example, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, has been investigated for its antiviral properties (Jedrzejas et al., 1995). Additionally, CI-994 or N-acetyldinaline, a derivative of this compound, has been shown to be a histone deacetylase (HDAC) inhibitor, suggesting its potential in cancer therapeutics (Kraker et al., 2003).
Synthesis and Chemical Properties :
- The synthesis of unnatural amino acids and chiral intermediates like tamsulosin involves the use of this compound derivatives. An enantioselective hydrogenation process using ruthenium catalysts has been developed for this purpose, highlighting its significance in pharmaceutical manufacturing (Arava et al., 2013).
- This compound derivatives are also used in the development of multikilogram synthesis processes for chiral epoxides, which are key intermediates in drug development (Ainge et al., 2010).
Analytical and Diagnostic Applications :
- The determination of phenylacetic acid, a metabolite related to this compound, in human blood has implications in diagnosing and understanding neurological conditions like depression and schizophrenia. Gas chromatographic-mass spectrometric methods have been developed for this purpose, demonstrating the compound's relevance in clinical diagnostics (Mangani et al., 2004).
Pharmacological Applications :
- Derivatives of this compound have been explored for their potential in treating various health conditions. For instance, amidation inhibitors derived from this compound have been identified as novel HDAC inhibitors with anti-tumorigenic properties, indicating their potential in cancer therapy (Ali et al., 2015).
Materials Science and Engineering :
- In the field of materials science, this compound derivatives have been used in the synthesis of novel compounds with antioxidant activities, particularly in the context of plant growth and protection (Abd et al., 2020).
- The compound has also been applied in the development of a crystalline, shelf-stable reagent for the synthesis of sulfur(VI) fluorides, demonstrating its utility in creating novel chemical reagents (Zhou et al., 2018).
Mechanism of Action
Mode of Action
The exact mode of action of AC-DL-PHG-OH is currently unknown due to the lack of comprehensive studies on this compound. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that phenylacetic acid, a related compound, is involved in the degradation of aromatic compounds in bacteria
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
Given the lack of comprehensive studies on this compound, it’s difficult to predict its potential effects on the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how AC-DL-PHG-OH interacts with its targets and its overall effectiveness. Specific information on how these factors influence ac-dl-phg-oh is currently unavailable .
Biochemical Analysis
Biochemical Properties
The role of 2-acetamido-2-phenylacetic acid in biochemical reactions is significant. It is involved in the metabolism of arachidonic acid (AA). Unlike corticosteroids, which inhibit numerous pathways, 2-acetamido-2-phenylacetic acid acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Cellular Effects
2-Acetamido-2-phenylacetic acid has been found to have effects on various types of cells and cellular processes. It inhibits the release of inflammatory mediators from human neutrophils . This compound also exhibits an amide bond with the amino acid glycine .
Molecular Mechanism
At the molecular level, 2-acetamido-2-phenylacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits cyclooxygenase (COX), an enzyme that plays a key role in the formation of prostaglandins .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal room temperature conditions .
Metabolic Pathways
2-Acetamido-2-phenylacetic acid is involved in the metabolism of arachidonic acid (AA). It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Transport and Distribution
It is known that this compound is stable under normal room temperature conditions .
Subcellular Localization
It is known that this compound is stable under normal room temperature conditions .
Properties
IUPAC Name |
2-acetamido-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936140 | |
Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15962-46-6, 29633-99-6 | |
Record name | N-Acetyl-DL-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15962-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-(Acetamido)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(acetamido)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper's findings on (acetylamino)(phenyl)acetic acid in the context of PHD2 inhibition?
A1: The research paper focuses on elucidating the crystal structure of PHD2 in complex with a specific compound containing the this compound moiety []. This structural information is crucial for understanding how this class of compounds interacts with PHD2 at a molecular level. While the abstract doesn't provide specific details about the compound's inhibitory activity, determining the binding mode and interactions within the active site is essential for structure-based drug design.
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